Iso Fluconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antifungal Activity:

Fluconazole, a broad-spectrum antifungal medication, exists in two enantiomers: R-fluconazole and S-fluconazole. These mirror-image molecules possess different properties, with S-fluconazole showcasing significantly higher antifungal activity compared to R-fluconazole []. Iso Fluconazole specifically refers to the S-enantiomer of fluconazole, making it the more potent isomer against various fungal pathogens.

Studies have demonstrated Iso Fluconazole's effectiveness against a wider range of fungi compared to the racemic mixture (containing both R and S forms) of fluconazole []. This includes strains resistant to the racemic mixture, highlighting its potential as a therapeutic option in such cases.

Drug Development and Optimization:

Due to its superior antifungal activity, Iso Fluconazole holds promise for the development of more effective antifungal drugs. Research is ongoing to explore its potential in:

- Formulating new drug delivery systems: Researchers are investigating methods to improve the delivery and absorption of Iso Fluconazole, potentially leading to improved treatment outcomes [].

- Combination therapy: Studies are exploring the synergistic effects of combining Iso Fluconazole with other antifungal drugs to combat resistant fungal infections [].

Understanding Mechanisms of Action:

Research is also underway to elucidate the precise mechanisms by which Iso Fluconazole exerts its antifungal effects. This knowledge is crucial for developing novel antifungal drugs with improved efficacy and fewer side effects.

Preclinical Studies:

Preclinical studies using animal models are being conducted to assess the safety and efficacy of Iso Fluconazole compared to the racemic mixture of fluconazole. These studies provide valuable insights before potential clinical trials in humans [].

Future Directions:

Iso Fluconazole continues to be explored in various scientific research avenues. Further investigations are needed to:

- Fully understand its pharmacokinetic and pharmacodynamic properties (how the drug is absorbed, distributed, metabolized, and excreted in the body) [].

- Conduct comprehensive clinical trials to evaluate its safety and efficacy in humans.

- Develop new drug formulations and delivery methods for optimal therapeutic benefits.

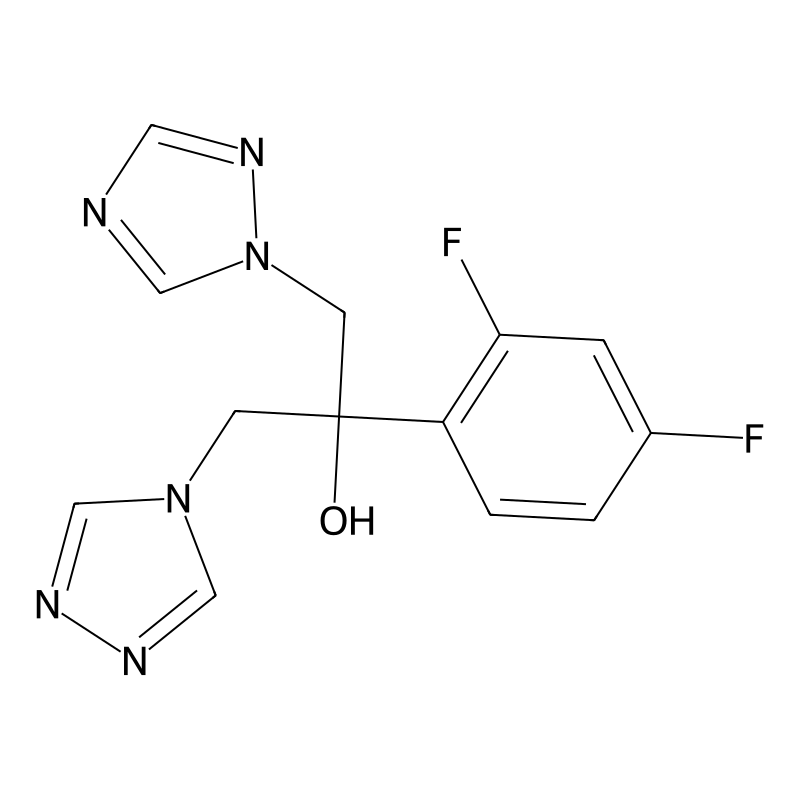

Iso Fluconazole is a derivative of Fluconazole, a widely used antifungal agent belonging to the triazole class. The chemical structure of Iso Fluconazole includes a difluorophenyl group and a bis(1H-1,2,4-triazol-1-yl) moiety, which are critical for its biological activity. Its chemical formula is , with a molecular weight of 306.3 g/mol. Iso Fluconazole exhibits similar properties to Fluconazole but may have distinct pharmacokinetic or pharmacodynamic profiles that enhance its efficacy or reduce side effects in specific clinical scenarios.

Fluconazole inhibits the enzyme 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway []. Ergosterol is a vital component of the fungal cell wall, and its depletion weakens the cell wall, leading to fungal cell death. This mechanism is specific to fungi and does not significantly affect human cholesterol synthesis, contributing to the drug's safety profile [].

- Nucleophilic Displacement: In the synthesis of Iso Fluconazole, nucleophilic displacement reactions occur where triazole reacts with halogenated compounds to form the desired triazole derivatives .

- Hydrolysis: Hydrolysis of esters can lead to the formation of Iso Fluconazole from its precursors, often involving the use of strong acids or bases to facilitate the reaction .

- Functionalization: The introduction of functional groups can modify the properties of Iso Fluconazole, potentially enhancing its antifungal activity or altering its pharmacokinetic behavior.

Iso Fluconazole shares biological activity with Fluconazole, primarily acting as an inhibitor of lanosterol 14-alpha-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death or growth inhibition. Iso Fluconazole is particularly effective against various fungal pathogens, including Candida species and Cryptococcus neoformans. The compound's mechanism involves binding to the heme group of the enzyme, preventing substrate interaction and subsequent ergosterol synthesis .

The synthesis of Iso Fluconazole can be achieved through several methods:

- Triazole Formation: Reacting 1,2,4-triazole with halogenated compounds under reflux conditions in solvents like acetone can yield Iso Fluconazole .

- Reduction Reactions: Reduction of intermediate esters using reducing agents such as Lithium Aluminum Hydride can facilitate the formation of triazole derivatives that lead to Iso Fluconazole .

- Column Chromatography: Purification techniques such as column chromatography are often employed post-synthesis to isolate and purify Iso Fluconazole from reaction mixtures.

Iso Fluconazole is primarily utilized in medical settings for treating fungal infections. Its applications include:

- Antifungal Therapy: Effective in treating candidiasis and cryptococcal infections.

- Prophylactic Use: Used in immunocompromised patients to prevent fungal infections.

- Research: Investigated for its potential in overcoming resistance mechanisms in fungal pathogens.

Iso Fluconazole interacts with various cytochrome P450 enzymes, notably CYP2C19, CYP3A4, and CYP2C9, which are involved in drug metabolism. This interaction can lead to increased plasma concentrations of co-administered drugs metabolized by these enzymes, necessitating careful monitoring when used alongside other medications . Studies have shown that Iso Fluconazole may also exhibit synergistic effects when combined with other antifungal agents like Berberine against resistant strains of Candida albicans.

Iso Fluconazole is part of a broader class of triazole antifungals. Below is a comparison with similar compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Fluconazole | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol | First triazole antifungal; broad-spectrum activity |

| Voriconazole | 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4-methoxyphenyl)-propan-2-ol | Enhanced activity against Aspergillus species |

| Itraconazole | 1-[2-(4-(4-(2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-1H-imidazol-1-yl)butyl)-phenyl)-thiazol-5-yl]-3-(2-methoxyethyl)-urea | Broader antifungal spectrum; effective against dermatophytes |

| Posaconazole | 2-[4-[4-(4-fluorophenyl)-thiazol-2-yl]-piperazin-1-yl]-N-methyl-N-(triazol-1-ylmethyl) acetamide | Effective against zygomycetes; unique structural features |

Iso Fluconazole's uniqueness lies in its specific structural modifications that may enhance its potency against resistant fungal strains while maintaining a favorable safety profile compared to other triazoles.